Cas no 79567-15-0 (1,1'-Biphenyl, 4,4'-bis[(1E)-2-phenylethenyl]-)

1,1'-Biphenyl, 4,4'-bis[(1E)-2-phenylethenyl]- structure
79567-15-0 structure
Product name:1,1'-Biphenyl, 4,4'-bis[(1E)-2-phenylethenyl]-
CAS No:79567-15-0
MF:C28H22
MW:358.474
CID:4190298
PubChem ID:6242197

1,1'-Biphenyl, 4,4'-bis[(1E)-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4,4'-bis[(1E)-2-phenylethenyl]-
    • (E,E)-4,4'-distyrylbiphenyl
    • 79567-15-0
    • 1-[(E)-2-phenylethenyl]-4-[4-[(E)-2-phenylethenyl]phenyl]benzene
    • Q27236902
    • 4,4'-Bis(2-phenylethenyl)-1,1'-biphenyl, (E,E)-
    • AKOS024275078
    • 4,4'-distyrylbiphenyl
    • UNII-0KJ92Q96VE
    • 4,4'-distyryl-biphenyl
    • 1,1'-Biphenyl, 4,4'-bis(2-phenylethenyl)-, (E,E)-
    • 1,1'-Biphenyl, 4,4'-bis((1E)-2-phenylethenyl)-
    • 0KJ92Q96VE
    • 4,4'-Distyrylbiphenyl, (E,E)-
    • Inchi: InChI=1S/C28H22/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-22H/b13-11+,14-12+
    • InChI Key: ZMLPKJYZRQZLDA-PHEQNACWSA-N

Computed Properties

  • Exact Mass: 358.172150702Da
  • Monoisotopic Mass: 358.172150702Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 8.1

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